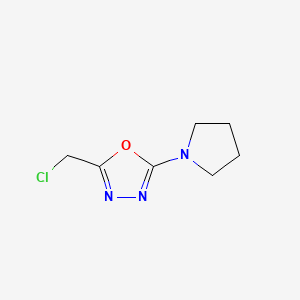

2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains a chloromethyl group, a pyrrolidine ring, and an oxadiazole ring

Métodos De Preparación

The synthesis of 2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a hydrazide with a chloroacetic acid derivative, followed by the introduction of the pyrrolidine ring through nucleophilic substitution. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.

Análisis De Reacciones Químicas

2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is studied for its potential

Actividad Biológica

2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole is a compound featuring a 1,3,4-oxadiazole ring, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. Research indicates that compounds with this scaffold can induce apoptosis and inhibit tumor growth in various cancer cell lines.

Case Studies

- Mechanism of Action : A study reported that certain oxadiazole derivatives activate apoptotic pathways by increasing the expression of p53 and cleaving caspase-3 in MCF-7 breast cancer cells. This suggests a mechanism similar to that of established anticancer agents like Tamoxifen .

- In Vitro Activity : In a screening of oxadiazole derivatives by the National Cancer Institute, several compounds demonstrated high potency against CNS and renal cancer cell lines. For instance, one derivative showed a growth inhibition percentage of 95.70% against SNB-75 (CNS cancer) .

- Comparative Efficacy : In a comparative study, three synthesized compounds were evaluated for their cytotoxic activity using an MTT assay. One compound exhibited an IC50 value of 0.275 µM, which was nearly double the potency compared to the standard drug erlotinib (IC50 = 0.418 µM) .

Antimicrobial Activity

The antimicrobial properties of 1,3,4-oxadiazole derivatives have also been widely studied. These compounds have shown efficacy against various bacterial strains and fungi.

Research Findings

- Antitubercular Activity : A combination of 1,3,4-oxadiazole with thiazole and pyridine rings exhibited strong inhibition against Mycobacterium bovis BCG in both active and dormant states .

- Broad-Spectrum Efficacy : Other studies have highlighted that oxadiazole derivatives possess significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa, often outperforming standard antibiotics .

Neuroprotective Activity

Emerging research suggests that some oxadiazole derivatives may offer neuroprotective effects.

Mechanistic Insights

Studies have indicated that certain oxadiazole derivatives can modulate neuroinflammatory responses and protect neuronal cells from apoptosis induced by oxidative stress . This potential makes them candidates for further exploration in neurodegenerative disease models.

Summary of Biological Activities

The table below summarizes the biological activities associated with this compound:

Propiedades

IUPAC Name |

2-(chloromethyl)-5-pyrrolidin-1-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c8-5-6-9-10-7(12-6)11-3-1-2-4-11/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZCVLSVWUKKGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(O2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.